molecular formula C14H14N2O2 B079531 N-benzyl-4-methyl-2-nitroaniline CAS No. 22019-66-5

N-benzyl-4-methyl-2-nitroaniline

Cat. No.: B079531
CAS No.: 22019-66-5
M. Wt: 242.27 g/mol
InChI Key: MDBQOGKTFGXBCE-UHFFFAOYSA-N
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Description

N-benzyl-4-methyl-2-nitroaniline is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optical Applications

Nonlinear Optical Properties
BNA exhibits remarkable nonlinear optical properties, making it suitable for applications in optical signal processing and telecommunications. The compound has been characterized for its second-order NLO coefficients, which are crucial for devices that require frequency conversion, such as frequency doublers and optical switches. The bulk BNA crystals have been processed to expose specific crystal orientations, allowing for precise measurements of their NLO coefficients using Maker fringe techniques .

Table 1: Nonlinear Optical Coefficients of BNA

PropertyValue (pm/V)
d11d_{11}234 ± 31
d22d_{22}210 ± 30
d33d_{33}220 ± 28

These values indicate that BNA has a high NLO response compared to other organic materials, making it a candidate for advanced photonic devices.

Electro-Optical Applications

Electro-Optical Effects in Liquid Crystals
BNA has been studied for its ability to enhance the performance of liquid crystal (LC) displays. When doped into nematic LCs, BNA reduces the threshold voltage required for operation and increases dielectric anisotropy, leading to faster response times in display technologies. Specifically, BNA doping resulted in a fivefold decrease in fall time compared to pure LC mixtures .

Table 2: Performance Metrics of BNA-Doped Liquid Crystals

MetricPure LCBNA-Doped LC
Threshold Voltage (V)107
Fall Time (ms)51
Dielectric AnisotropyLowHigh

These enhancements demonstrate the potential of BNA in improving the efficiency and speed of electro-optical devices.

Terahertz Applications

THz Spectral Applications
Recent research highlights the significance of BNA in THz applications due to its wide transparency range in the THz spectrum. The compound's ability to generate and detect THz waves opens new avenues for its use in imaging and spectroscopy . The growth of high-quality single crystals of BNA has been optimized for these applications, ensuring better performance and reliability.

Case Study 1: NLO Characterization

A study conducted on the characterization of bulk BNA crystals revealed that precise processing techniques significantly enhance their optical properties. By employing ultra-high precision cutting methods, researchers were able to produce high-grade optical surfaces necessary for accurate NLO measurements. This work underscores the importance of material processing in maximizing the potential of organic NLO materials .

Case Study 2: Liquid Crystal Displays

In another study focusing on the application of BNA in liquid crystal displays, researchers demonstrated that incorporating BNA into LC mixtures not only reduced operational voltage but also improved overall display performance by enhancing color contrast and response time. These findings suggest that BNA could play a crucial role in next-generation display technologies .

Properties

CAS No.

22019-66-5

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-benzyl-4-methyl-2-nitroaniline

InChI

InChI=1S/C14H14N2O2/c1-11-7-8-13(14(9-11)16(17)18)15-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3

InChI Key

MDBQOGKTFGXBCE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-methyl-2-nitro-phenylamine (202 mg, 1.33 mmol) and benzaldehyde (0.68 mL, 6.65 mmol) in 5 mL dry dichloromethane at room temperature, was added sodium triacetoxyborohydride (282 mg, 1.33 mmol). Then acetic acid (76 μl, 1.33 mmol) was added. The reaction mixture was stirred at room temperature for 1 h. The solvent was evaporated and the solid was dissolved in ethyl acetate. The organic layer was washed with saturated NaHCO3, dried over MgSO4, filtered, and the solvent was removed in vacuo. The crude material was purified by flash chromatography to yield 300 mg (1.24 mmol, 94%) of benzyl-(4-methyl-2-nitro-phenyl)-amine.
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